Zikv-IN-1
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Overview
Description
Zikv-IN-1 is a compound that has garnered significant attention in the scientific community due to its potential antiviral properties, particularly against the Zika virus. The Zika virus is a mosquito-borne flavivirus that has been linked to severe neurological conditions such as microcephaly in newborns and Guillain-Barré syndrome in adults . This compound is being studied for its ability to inhibit the replication of the Zika virus, making it a promising candidate for therapeutic development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zikv-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The exact synthetic route can vary, but it generally includes:
Formation of Intermediates: This step involves the preparation of key intermediates through reactions such as nucleophilic substitution or condensation.
Coupling Reaction: The final step involves coupling the intermediates under specific conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Zikv-IN-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Catalysts like palladium on carbon, solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Zikv-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular processes and viral replication.
Medicine: Explored as a potential antiviral agent against the Zika virus.
Mechanism of Action
The mechanism of action of Zikv-IN-1 involves its interaction with specific molecular targets within the Zika virus. It is believed to inhibit the replication of the virus by binding to viral proteins and interfering with their function. This disruption prevents the virus from replicating and spreading within the host .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole Based Compounds: These compounds have shown antiviral activity against the Zika virus and share some structural similarities with Zikv-IN-1.
NS5 Inhibitors: Compounds that target the NS5 protein of the Zika virus, similar to the proposed mechanism of this compound.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory effects on the Zika virus. Its structure allows it to interact with viral proteins in a way that is distinct from other compounds, making it a promising candidate for further development.
Properties
Molecular Formula |
C21H18BrF2N3O3 |
---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-[5-[2-(4-bromo-3-fluorophenyl)ethynyl]-4-methylpyrrolo[2,3-d]pyrimidin-7-yl]-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol |
InChI |
InChI=1S/C21H18BrF2N3O3/c1-11-17-13(5-3-12-4-6-14(22)15(23)7-12)8-27(19(17)26-10-25-11)20-21(2,24)18(29)16(9-28)30-20/h4,6-8,10,16,18,20,28-29H,9H2,1-2H3/t16-,18-,20-,21-/m1/s1 |
InChI Key |
ZDXOQTXPNLLEMA-KRZXBLKESA-N |
Isomeric SMILES |
CC1=C2C(=CN(C2=NC=N1)[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(C)F)C#CC4=CC(=C(C=C4)Br)F |
Canonical SMILES |
CC1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)(C)F)C#CC4=CC(=C(C=C4)Br)F |
Origin of Product |
United States |
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